Cas no 857402-63-2 (Retaspimycin hydrochloride)

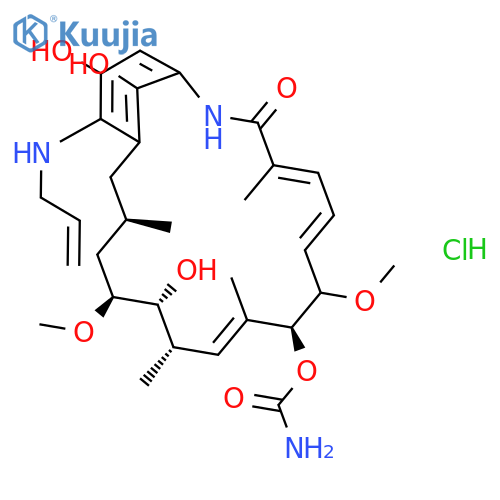

Retaspimycin hydrochloride structure

商品名:Retaspimycin hydrochloride

Retaspimycin hydrochloride 化学的及び物理的性質

名前と識別子

-

- Retaspimycin hydrochloride

- IP 504

- IPI-504

- Retaspimycin (Hydrochloride)

- IPI504

- Unii-928Q33Q049

- GELDANAMYCIN, 18,21-DIDEHYDRO-17-DEMETHOXY-18,21-DIDEOXO-18,21-DIHYDROXY-17-(2- PROPENYLAMINO)-, MONOHYDROCHLORIDE

- Retaspimycin hydrochloride [USAN]

- HY-10210

- CS-0652

- RETASPIMYCIN HYDROCHLORIDE [WHO-DD]

- 17-allyl-aminogeldanamycin

- [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride

- 17-(allylamino)-17-demethoxy-geldanamycin

- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-Trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18(22),19-hexen-9-yl carbamate hydrochloride

- 17-Allylamino-17-demethoxygeldanamycin (hydrochloride)

- 857402-63-2 (HCl)

- OIRUWDYJGMHDHJ-AFXVCOSJSA-N

- Geldanamycin, 18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-17-(2-propenylamino)-, monohydrochloride

- retaspimycin monohydrochloride

- 928Q33Q049

- CHEMBL377559

- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(allylamino)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-9-yl carbamate hydrochloride

- Q27139829

- Retaspimycin HCl

- 857402-63-2

- CHEBI:71956

- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-TRIHYDROXY-8,14-DIMETHOXY-4,10,12,16- TETRAMETHYL-3-OXO-19-(PROP-2-ENYLAMINO)-2-AZABICYCLO(16.3.1)DOCOSA- 1(21),4,6,10,18(22),19-HEXEN-9-YL CARBAMATE HYDROCHLORIDE

- IPI-504 HYDROCHLORIDE

- IPI 504

- Retaspimycin hydrochloride (USAN)

- 17-Allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride

- GTPL9827

- D09376

- [(3R,5S,6R,7S,8E,10S,11S,12Z,14E)-6,20,22-trihydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16-oxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(22),8,12,14,18,20-hexaen-10-yl] carbamate;hydrochloride

- 8,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-17-(2-propenylamino)-geldanamycin monohydrochloride

- RETASPIMYCIN HYDROCHLORIDE [MI]

- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(allylamino)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo(16.3.1)docosa-1(22),4,6,10,18,20-hexaen-9-yl carbamate hydrochloride

- ((3R,5S,6R,7S,8E,10S,11S,12Z,14E)-6,20,22-trihydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16-oxo-21-(prop-2-enylamino)-17-azabicyclo(16.3.1)docosa-1(22),8,12,14,18,20-hexaen-10-yl) carbamate;hydrochloride

- GLXC-15919

-

- インチ: InChI=1S/C31H45N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/t17-,19+,24+,25+,27-,29+;/m1./s1

- InChIKey: OIRUWDYJGMHDHJ-DICZILOKSA-N

- ほほえんだ: O=C(NC1=C2O)/C(C)=C/C=C\[C@H](OC)[C@H](/C(C)=C/[C@@H]([C@H]([C@H](C[C@@H](CC2=C(C(O)=C1)NCC=C)C)OC)O)C)OC(N)=O.Cl

計算された属性

- せいみつぶんしりょう: 625.31300

- どういたいしつりょう: 623.2973431g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 11

- 重原子数: 43

- 回転可能化学結合数: 7

- 複雑さ: 999

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 3

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 173Ų

じっけんとくせい

- PSA: 172.60000

- LogP: 6.09350

Retaspimycin hydrochloride セキュリティ情報

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Retaspimycin hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U65880-5mg |

Retaspimycin Hydrochloride |

857402-63-2 | 98% | 5mg |

¥1798.0 | 2023-09-06 | |

| MedChemExpress | HY-10210-10mM*1 mL in DMSO |

Retaspimycin Hydrochloride |

857402-63-2 | 95.77% | 10mM*1 mL in DMSO |

¥2472 | 2024-04-17 | |

| eNovation Chemicals LLC | Y1256648-100mg |

Unii-928Q33Q049 |

857402-63-2 | 98% | 100mg |

$2520 | 2024-06-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R876989-1mg |

Retaspimycin Hydrochloride |

857402-63-2 | 98% | 1mg |

¥974.70 | 2022-01-13 | |

| DC Chemicals | DC22579-10 mg |

Retaspimycin hydrochloride |

857402-63-2 | >98% | 10mg |

$220.0 | 2022-02-28 | |

| DC Chemicals | DC22579-5 mg |

Retaspimycin hydrochloride |

857402-63-2 | >98% | 5mg |

$144.0 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U65880-1mg |

Retaspimycin Hydrochloride |

857402-63-2 | 98% | 1mg |

¥948.0 | 2023-09-06 | |

| ChemScence | CS-0652-1mg |

Retaspimycin (Hydrochloride) |

857402-63-2 | 98.35% | 1mg |

$108.0 | 2022-04-26 | |

| MedChemExpress | HY-10210-50mg |

Retaspimycin Hydrochloride |

857402-63-2 | 95.77% | 50mg |

¥7500 | 2024-04-17 | |

| MedChemExpress | HY-10210-5mg |

Retaspimycin Hydrochloride |

857402-63-2 | 95.77% | 5mg |

¥1800 | 2024-04-17 |

Retaspimycin hydrochloride 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

857402-63-2 (Retaspimycin hydrochloride) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:857402-63-2)Retaspimycin hydrochloride

清らかである:99%/99%/99%/99%/99%

はかる:5mg/25mg/50mg/100mg/1ml

価格 ($):187.0/603.0/784.0/1316.0/248.0